N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide
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Overview
Description
N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a pyridine ring, an oxadiazole ring, and an amide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine hydrochloride under basic conditions to form the corresponding amidoxime. The amidoxime is then cyclized with an appropriate carboxylic acid derivative to yield the 1,2,4-oxadiazole ring.
Introduction of the pyridine ring: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or pyridine halide.
Formation of the amide bond: The final step involves the reaction of the oxadiazole-pyridine intermediate with acryloyl chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide can be compared with other similar compounds, such as:
N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide: Contains a benzamide group instead of a prop-2-enamide group.
N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-11(17)14-8-6-10-15-12(18-16-10)9-5-3-4-7-13-9/h2-5,7H,1,6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOLZPVPXKOOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NOC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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